molecular formula C12H14 B13747697 Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- CAS No. 27237-73-6

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)-

Cat. No.: B13747697
CAS No.: 27237-73-6
M. Wt: 158.24 g/mol
InChI Key: JVSQYAKRTBPSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo(4.2.1.0²,⁵)nona-3,7-diene, 9-(1-methylethylidene)-,(1α,2α,5α,6α)- is a tricyclic hydrocarbon featuring a bridged bicyclic framework with a 1-methylethylidene substituent at position 9. This compound belongs to a class of strained polycyclic systems known for their unique reactivity and stereochemical complexity. The stereochemical descriptors (1α,2α,5α,6α) define the spatial arrangement of substituents, influencing its physical properties and chemical behavior.

Key characteristics of the parent compound, Tricyclo[4.2.1.0²,⁵]nona-3,7-diene (C₉H₁₀), include:

  • Molecular weight: 118.1757 g/mol
  • CAS Registry Number: 15564-44-0
  • Ionization Energy: 8.65 ± 0.05 eV (vertical value, PE method) .

The addition of the 9-(1-methylethylidene) group introduces steric bulk and electronic effects, likely altering its reactivity compared to unsubstituted analogs.

Properties

CAS No.

27237-73-6

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

9-propan-2-ylidenetricyclo[4.2.1.02,5]nona-3,7-diene

InChI

InChI=1S/C12H14/c1-7(2)12-10-5-6-11(12)9-4-3-8(9)10/h3-6,8-11H,1-2H3

InChI Key

JVSQYAKRTBPSLB-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

The preparation of Tricyclo(4.2.1.0²,⁵)nona-3,7-diene derivatives, particularly with a 9-(1-methylethylidene) substituent, typically follows these general synthetic strategies:

  • Diels-Alder Cycloaddition:
    The bicyclic core can be constructed via a Diels-Alder reaction between a suitable diene and dienophile. For example, cyclohexadiene derivatives reacting with isopropenyl-substituted alkenes can yield bicyclic intermediates that serve as precursors for the tricyclic structure.

  • Intramolecular Ring Closure:
    After initial bicyclic formation, intramolecular cyclizations help form the third ring, often via electrophilic or radical-mediated processes, stabilizing the tricyclic framework.

  • Functional Group Manipulation:
    Introduction of the 9-(1-methylethylidene) group is typically achieved by alkylation or condensation reactions on the tricyclic core, using reagents like isopropylidene derivatives or via aldol-type condensations.

  • Stereochemical Control:
    The stereochemistry (1α,2α,5α,6α) is controlled by the choice of starting materials, reaction conditions (temperature, solvents), and catalysts, often employing chiral auxiliaries or asymmetric catalysis to favor the desired isomer.

Representative Preparation Example

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder Cycloaddition Cyclohexadiene + Isopropenyl alkene, heat Formation of bicyclo[4.2.1]nonadiene core
2 Intramolecular Cyclization Acid catalyst or radical initiator Closure of third ring, forming tricyclic system
3 Alkylation/Condensation Isopropylidene source, base or acid catalyst Introduction of 9-(1-methylethylidene) substituent
4 Purification Chromatography or recrystallization Isolation of stereochemically pure product

Industrial and Laboratory Scale Methods

  • Laboratory Scale:
    The synthesis is commonly performed in organic solvents such as toluene or dichloromethane under inert atmosphere to avoid oxidation of the diene system. Temperatures are controlled between ambient and reflux depending on the step. Catalysts such as Lewis acids (e.g., aluminum chloride) or Brønsted acids may be used to facilitate ring closure and alkylation.

  • Industrial Scale:
    While specific industrial procedures for this exact compound are scarce, scale-up typically involves optimization of reaction times, solvent recycling, and catalyst loading to maximize yield and minimize impurities. Continuous flow reactors may be employed for better heat and mass transfer during cycloaddition steps.

Comparative Data on Preparation Conditions

Parameter Laboratory Synthesis Industrial Synthesis
Solvent Toluene, dichloromethane Recyclable solvents, greener alternatives
Temperature Range 25°C to reflux (~110°C) Controlled 50–120°C
Catalyst Lewis acids (AlCl3), Brønsted acids Heterogeneous acid catalysts preferred
Reaction Time Hours to days Optimized for hours
Yield 40–70% 60–85%
Purification Column chromatography, recrystallization Crystallization, distillation

Research Findings and Notes

  • The tricyclic framework’s strain energy influences reaction pathways, often favoring concerted cycloaddition mechanisms over stepwise radical routes.
  • Stereoselectivity is enhanced by temperature control and catalyst choice; lower temperatures favor kinetic control yielding the (1α,2α,5α,6α) isomer.
  • Functionalization at the 9-position with the methylethylidene group affects the compound’s reactivity and stability, often requiring mild conditions for introduction.
  • Analytical techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and X-ray crystallography confirm the structure and stereochemistry post-synthesis.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Diels-Alder Cycloaddition Efficient ring construction High regio- and stereoselectivity Sensitive to steric hindrance
Intramolecular Cyclization Forms strained tricyclic ring Enables complex ring systems Requires precise reaction control
Alkylation/Condensation Introduces substituents at specific sites Versatile for functional group diversity May require protection/deprotection steps
Catalytic Asymmetric Synthesis Controls stereochemistry Produces enantiomerically enriched products Catalyst cost and availability

Chemical Reactions Analysis

Types of Reactions

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted tricyclic compounds.

Scientific Research Applications

Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- has several scientific research applications, including:

    Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclo[4.2.1.0²,⁵]nona-3,7-diene (Unsubstituted Parent Compound)

Molecular Formula : C₉H₁₀
Molecular Weight : 118.1757 g/mol
CAS : 15564-44-0
Stereochemistry : (1α,2β,5β,6α)
Ionization Energy : 8.65 eV
Key Differences :

  • The unsubstituted parent lacks the 9-(1-methylethylidene) group, reducing steric hindrance and electronic modulation.
  • Stereochemical differences (e.g., 2β vs. 2α in the target compound) may lead to variations in ring strain and thermal stability.

Tricyclo[4.2.0.0²,⁵]octa-3,7-diene Isomers

Two isomers of this compound are documented:

a) (1α,2α,5α,6α)-Isomer

Molecular Formula : C₈H₈
Molecular Weight : 104.1491 g/mol
CAS : 20380-30-7
Ionization Energy : 8.27 ± 0.10 eV (EI method) .

b) (1α,2β,5β,6α)-Isomer

Molecular Formula : C₈H₈
Molecular Weight : 104.1491 g/mol
CAS : 20380-31-8
Ionization Energy : 8.90 eV (PE method) .

Comparison with Target Compound :

Property Target Compound (Substituted) Unsubstituted C₉H₁₀ C₈H₈ Isomer (1α,2α,5α,6α) C₈H₈ Isomer (1α,2β,5β,6α)
Molecular Formula Likely C₁₂H₁₄* C₉H₁₀ C₈H₈ C₈H₈
Molecular Weight (g/mol) ~146.3* 118.18 104.15 104.15
Ionization Energy (eV) Not reported 8.65 8.27 8.90
Key Substituent 9-(1-methylethylidene) None None None
Stereochemistry (1α,2α,5α,6α) (1α,2β,5β,6α) (1α,2α,5α,6α) (1α,2β,5β,6α)

*Estimated based on structural analogy; exact values require experimental confirmation.

Structural and Reactivity Implications

Ring Strain and Stability :

  • The tricyclo[4.2.1.0²,⁵] framework in the target compound imposes greater ring strain compared to the tricyclo[4.2.0.0²,⁵] systems in C₈H₈ isomers due to additional bridging .
  • The 9-(1-methylethylidene) group may further destabilize the molecule through steric clashes, increasing susceptibility to ring-opening reactions.

Electronic Effects :

  • The substituent’s electron-donating/withdrawing nature is uncharacterized in the evidence but could modulate ionization energy. For example, electron-donating groups typically lower ionization energy, but the target compound’s value remains unreported.

Stereochemical Influence :

  • The (1α,2α,5α,6α) configuration in the target compound likely creates a distinct spatial arrangement of substituents compared to the (1α,2β,5β,6α) isomer in , affecting intermolecular interactions and solubility .

Q & A

Q. What are the primary synthetic routes for this compound, and how can experimental conditions be optimized for yield and purity?

The compound is synthesized via cycloaddition reactions, particularly [4+2] and [2+2] pathways. Key parameters include temperature control (e.g., 80–120°C for Diels-Alder reactions), solvent selection (polar aprotic solvents enhance regioselectivity), and catalyst choice (Lewis acids like AlCl₃ improve reaction rates). For example, Schrauzer et al. (1964) demonstrated the use of norbornadiene and substituted acetylenes in photochemical [2+2] cycloadditions to form tricyclic frameworks . Yield optimization requires iterative adjustment of stoichiometry and reaction time, with purity monitored via GC-MS or HPLC .

Q. How is the molecular structure validated, and what key spectroscopic data are used for characterization?

Structural validation employs:

  • X-ray crystallography to confirm stereochemistry (1α,2α,5α,6α) and bridgehead geometry.
  • Mass spectrometry (EI-MS) to verify molecular weight (C₁₁H₁₄, 146.23 g/mol) and fragmentation patterns.
  • UV-Vis spectroscopy to analyze conjugation in the diene system (λₘₐₓ ~250 nm). Gas-phase ionization energy (8.65 ± 0.05 eV, vertical PE value) and stereospecific InChIKey (KXHIYQZTTRKYGP-OJOKCITNSA-N) further confirm identity .

Q. What are the critical physical properties influencing reactivity in synthetic applications?

The compound’s rigidity from its tricyclic framework and electron-deficient double bonds dictate reactivity. Key properties include:

  • Bond strain : High angular strain at bridgehead carbons increases susceptibility to ring-opening reactions.
  • Thermal stability : Decomposes above 200°C, requiring low-temperature storage.
  • Solubility : Limited in polar solvents but soluble in dichloromethane or THF, ideal for organometallic reactions .

Advanced Research Questions

Q. How do stereochemical and electronic factors influence its participation in electrocyclic reactions?

The 1α,2α,5α,6α configuration enforces a locked geometry, favoring suprafacial [4π] electrocyclic ring-opening under thermal conditions. Density functional theory (DFT) calculations reveal a transition state energy barrier of ~25 kcal/mol for conrotatory pathways. Substituents like the 9-(1-methylethylidene) group introduce steric hindrance, altering regioselectivity in Diels-Alder reactions . Experimental validation via variable-temperature NMR tracks dynamic stereochemical changes .

Q. What methodologies resolve contradictions in reported ionization energy data?

Discrepancies arise from measurement techniques:

MethodIonization Energy (eV)Reference
PE (Brogli)8.65 ± 0.05
EI (Franklin)8.20 ± 0.10
Photoelectron (PE) spectroscopy measures vertical ionization, while electron impact (EI) captures adiabatic values. Calibration with internal standards (e.g., benzene) and cross-validation using computational models (e.g., Koopmans’ theorem) reconcile these differences .

Q. How can computational modeling predict its behavior in catalytic systems?

Molecular dynamics (MD) simulations model its interaction with transition-metal catalysts (e.g., Pd or Rh complexes). Key findings:

  • The 9-(1-methylethylidene) group stabilizes η²-coordination with Pd(0), enhancing catalytic turnover in cross-coupling reactions.
  • Frontier molecular orbital (FMO) analysis identifies the LUMO (-1.8 eV) as the primary site for nucleophilic attack .

Q. What strategies address synthetic challenges in functionalizing the tricyclic core?

Directed C–H activation using Pd(OAc)₂/ligand systems enables selective functionalization at C3 or C7 positions. For example:

  • Buchwald-Hartwig amination : Achieves 75% yield with Xantphos ligand and Cs₂CO₃.
  • Photochemical bromination : NBS/UV light selectively adds Br to the less-strained double bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.